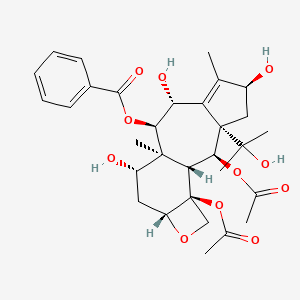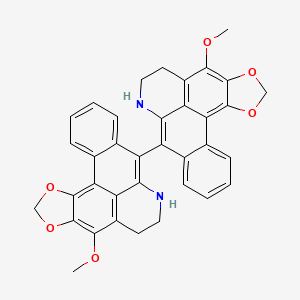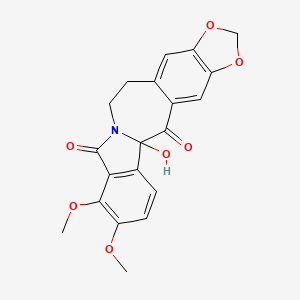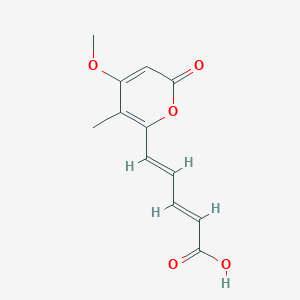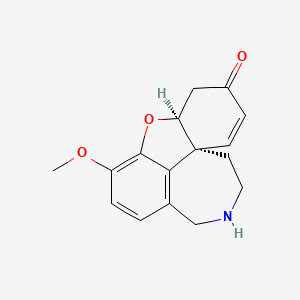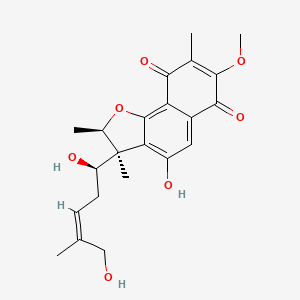
2,2'-Dibromo-9,9'-spirobifluorene
Descripción general
Descripción
“2,2’-Dibromo-9,9’-spirobifluorene” is a 9,9 substituted poly (2,7-fluorene) that is synthesized from 2,7-dribromo-9-fluorenone . It has high photoluminescence and electroluminescent quantum efficiency that make it useful in the development of organic electronic devices .
Synthesis Analysis
Pure 2,2’-Dibromo-9,9’-spirobifluorene was synthesized by a method that did not involve troublesome dibromination of 9,9’-spirobifluorene or Sandmeyer reaction of 2,2’-diamino-9,9’-spirobifluorene . A series of donor−acceptor orthogonally substituted 9,9’-spirobifluorene was subsequently prepared showing rich variation of fluorescence in solution and in solid state .Molecular Structure Analysis
The molecular structure of 2,2’-Dibromo-9,9’-spirobifluorene is complex and involves a spirobifluorene linkage in the molecule . This linkage helps in decreasing the crystallization tendency and also increases the color stability by preventing the formation of aggregates or excimers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,2’-Dibromo-9,9’-spirobifluorene are complex. The process involves the reaction of 2,7-dribromo-9-fluorenone with a Grignard reagent of 2-bromobiphenyl .Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs)
2,2’-Dibromo-9,9’-spirobifluorene: is utilized in the synthesis of 9,9’-spirobifluorene-based small molecules . These molecules are significant as they serve as host materials in OLEDs. The compound’s high photoluminescence and electroluminescent quantum efficiency make it an excellent candidate for developing organic electronic devices .
Perovskite Solar Cells
In the realm of solar energy, 2,2’-Dibromo-9,9’-spirobifluorene derivatives are used as hole transport materials (HTMs) in perovskite solar cells (PSCs) . These materials are crucial for enhancing the charge mobility which is essential for reducing charge recombination and improving the overall efficiency of the solar cells .
Electroluminescent Devices
As a blue-emitting material, 2,2’-Dibromo-9,9’-spirobifluorene finds its application in electroluminescent devices . The spirobifluorene linkage in the molecule is particularly beneficial as it decreases the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers .
Direcciones Futuras
Mecanismo De Acción
Result of Action
The effects of DBSBF’s action depend on its application context:
- Materials Science : DBSBF contributes to the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its photoluminescence and electroluminescent quantum efficiency enhance device performance .
Action Environment
Environmental factors play a crucial role in DBSBF’s efficacy and stability:
Propiedades
IUPAC Name |
2,2'-dibromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZSXAWYZYTWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461112 | |
| Record name | 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dibromo-9,9'-spirobifluorene | |
CAS RN |
67665-47-8 | |
| Record name | 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dibromo-9,9'-spirobi[9H-fluorene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method for 2,2'-Dibromo-9,9'-spirobifluorene described in this paper?
A1: The paper presents a novel synthesis method for 2,2'-Dibromo-9,9'-spirobifluorene that bypasses the challenges associated with previous methods. It avoids the difficult dibromination of 9,9'-spirobifluorene and the Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene. [] This improved synthesis offers a more efficient route to obtain pure 2,2'-Dibromo-9,9'-spirobifluorene, which is a crucial precursor for synthesizing various fluorescent derivatives.
Q2: What makes the 2,2'-bisdonor-7,7'-bisacceptor-substituted derivatives of 9,9'-spirobifluorene interesting?
A2: The research demonstrates that by introducing donor and acceptor groups at specific positions (2,2' and 7,7') on the 9,9'-spirobifluorene scaffold, the fluorescence properties of the resulting derivatives can be significantly altered. These donor-acceptor substituted compounds exhibit a diverse range of fluorescence emissions, both in solution and solid state, making them potentially valuable in various applications requiring fluorescent materials. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-](/img/structure/B1249509.png)


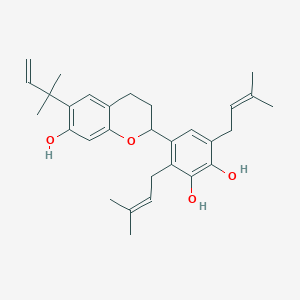
![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)

